molecular formula C24H21N3O B2883206 4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 1203228-78-7

4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2883206
CAS RN: 1203228-78-7
M. Wt: 367.452
InChI Key: RUUFZZQGURKRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes . This reaction is typically catalyzed by sodium acetate at room temperature . The synthesized compounds are then characterized by their physicochemical properties and spectral means (IR and NMR) .


Chemical Reactions Analysis

Pyrazole derivatives have been synthesized in high to excellent yield, and pure products have been isolated by simple filtration . All compounds have good radical scavenging activity .

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Additionally, its wide range of potential applications makes it a versatile compound for use in various types of experiments. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are many potential future directions for research on 4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and delivery method for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory and analgesic agent. Finally, more studies are needed to evaluate the potential toxicity of this compound and to develop appropriate safety guidelines for its use in lab experiments.

Synthesis Methods

The synthesis of 4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with benzylamine in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has been shown to have a wide range of potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, it has been studied for its potential as an analgesic, as it has been shown to reduce pain in animal models of neuropathic pain.

properties

IUPAC Name

4-benzyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-18-16-23(27(26-18)22-10-6-3-7-11-22)25-24(28)21-14-12-20(13-15-21)17-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUFZZQGURKRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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